![molecular formula C14H14O4 B12098690 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol CAS No. 4433-09-4](/img/structure/B12098690.png)
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol
Description
Chemical Identity and Structural Features
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol (CAS: 4433-09-4) is a biphenyl derivative with two methoxy (-OCH₃) groups at the 4,4' positions and two hydroxyl (-OH) groups at the 3,3' positions. Its molecular formula is C₁₄H₁₄O₄, with a molecular weight of 246.26 g/mol . The IUPAC name is 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diol, and its InChIKey is JJTJFVSZYDSLOT-UHFFFAOYSA-N .
Occurrence and Synthesis This compound has been identified in natural sources such as Myristica argentea (a member of the Myristicaceae family), where it is classified as a lignan derivative . Synthetic routes often involve oxidative coupling of phenolic precursors or Grignard reactions, as seen in the synthesis of related biphenyl derivatives .
Physicochemical Properties
The biphenyl core with electron-donating methoxy and hydroxyl groups confers unique solubility and reactivity. The hydroxyl groups at 3,3' positions enable hydrogen bonding, enhancing solubility in polar solvents, while the methoxy groups contribute to steric and electronic effects in catalytic reactions .
Properties
CAS No. |
4433-09-4 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3 |
InChI Key |
FCDFDUAKFSLDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling Methods
The oxidative coupling of phenolic precursors represents a classical route to biphenyl derivatives. For 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol, this method involves dimerizing a methoxy-substituted phenol precursor. A closely related approach, derived from Allan Hay’s synthesis of 4,4'-biphenol, employs 2,6-di-tert-butylphenol as a starting material . Radical-mediated coupling under oxygen generates a diphenoquinone intermediate, which is subsequently reduced and demethylated.
Key modifications for introducing methoxy groups include:
-
Protection of hydroxyl groups : Methylation prior to coupling ensures regioselectivity at the para positions.
-
Catalytic systems : Copper(I) oxide or iron(III) chloride catalyzes the coupling, though yields remain moderate (60–70%) due to competing ortho-coupling .
While scalable, this method requires high-temperature dealkylation (250–300°C) to remove tert-butyl groups, posing challenges in energy efficiency and product purification .
Halogenation-Hydrolysis Approach
Halogenation followed by hydrolysis offers a pathway to introduce hydroxyl groups at specific positions. Patent JP2737265B2 details the synthesis of biphenyl-4,4'-diol via hydrolysis of 4,4'-dihalogenobiphenyls (e.g., 4,4'-dibromobiphenyl) using alkali metal hydroxides . For this compound, this method adapts as follows:
-
Halogenation : Bromination of 3-methoxyphenol using Br₂ in acetic acid yields 3-methoxy-4-bromophenol.
-
Ullmann Coupling : Copper-catalyzed coupling of two 3-methoxy-4-bromophenol units forms 4,4'-dibromo-3,3'-dimethoxybiphenyl .
-
Hydrolysis : Reaction with aqueous KOH at 200°C under pressure replaces bromine atoms with hydroxyl groups, achieving 85–90% yield .
Table 1: Halogenation-Hydrolysis Optimization
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Halogenating Agent | Br₂ in AcOH | Higher regioselectivity |
Catalyst | CuO/SiO₂ (5 wt%) | Reduces side products |
Hydrolysis Temp. | 200°C | Maximizes conversion |
This method’s reliance on high-pressure reactors and corrosive alkalis limits its industrial adoption, though it remains valuable for small-scale synthesis .
Acid-Catalyzed Decomposition
USRE33779E describes a novel route using 4,4'-di(2-hydroxy-2-propyl)biphenyl as a precursor . Decomposition with hydrogen peroxide and sulfuric acid in acetonitrile selectively cleaves the propyl groups, yielding 4,4'-dihydroxybiphenyl. For methoxy derivatives, the protocol adjusts by:
-
Methylation prior to decomposition : Protecting hydroxyl groups as methyl ethers prevents over-oxidation.
-
Solvent choice : Acetonitrile enhances solubility of intermediates, achieving 92% purity .
Reaction Conditions :
-
Temperature: 80°C
-
Catalyst: H₂SO₄ (10 mol%)
-
Time: 12 hours
This method avoids high temperatures and pressurized systems, making it safer for lab-scale production. However, the need for specialized precursors increases costs .
Solvothermal Synthesis
Patent WO2019212233A1 highlights a solvothermal method for 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid], adaptable to the target compound . Using 4,4'-biphenol as a starting material, the process involves:
-
Methylation : Treating 4,4'-biphenol with methyl iodide and K₂CO₃ in DMF to introduce methoxy groups.
-
Solvothermal cyclization : Heating at 200°C in DMF with KHCO₃ induces cyclization, forming the diol structure .
Key Advantages :
Table 2: Solvothermal Reaction Parameters
Component | Quantity | Role |
---|---|---|
4,4'-Biphenol | 11.20 g | Starting material |
K₂CO₃ | 24.93 g (3 eq) | Base catalyst |
DMF | 68 mL | Solvent |
Temperature | 200°C | Accelerates cyclization |
This method’s efficiency and high yield position it as the leading industrial candidate, though DMF’s environmental toxicity necessitates solvent recovery systems .
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield | Temp. Range | Scalability | Environmental Impact |
---|---|---|---|---|
Oxidative Coupling | 60–70% | 250–300°C | Moderate | High energy use |
Halogenation-Hydrolysis | 85–90% | 200°C | Low | Corrosive waste |
Acid-Catalyzed | 90–92% | 80°C | Lab-scale | Low toxicity |
Solvothermal | 95% | 200°C | High | Solvent recovery needed |
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-dimethoxy-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl Diol Derivatives
Key Observations :
- Positional Isomerism : The diol position significantly impacts biological activity. For example, 2,2'-diol derivatives (e.g., Bis-BHA) show strong anti-inflammatory effects , whereas 3,3'-diol derivatives (target compound) are linked to antioxidant activity .
- Substituent Effects : Bulky groups (e.g., tert-butyl in Bis-BHA) enhance steric hindrance, reducing reactivity but increasing specificity for enzyme inhibition . Methoxy groups at 4,4' positions (target compound) stabilize the biphenyl core via resonance, as evidenced by distinct NMR aromatic proton shifts .
Table 2: Antioxidant and Cytotoxic Activities
Key Findings :
- The target compound’s antioxidant activity is moderate compared to highly substituted analogs (e.g., tetramethoxy derivatives) .
- Cytotoxicity is more pronounced in 2,2'-diol derivatives (e.g., IC₅₀ 0.18 mM for 3,3'-dimethoxy-5,5'-dimethyl-2,2'-diol) , likely due to enhanced redox cycling from ortho-diol configurations.
Biological Activity
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol is an organic compound belonging to the biphenyl family, characterized by two phenyl rings connected by a single bond. The presence of hydroxyl groups at the 4 and 4' positions and methoxy groups at the 3 and 3' positions contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, which are crucial for understanding its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C₁₄H₁₄O₄, with a molecular weight of approximately 246.26 g/mol. The functional groups present in this compound play a significant role in its reactivity and interaction with biological systems.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities. Key findings include:
- Antioxidant Properties : Studies have shown that this compound possesses significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Some studies report that it can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antioxidant | Effective in reducing oxidative stress in vitro |
Antimicrobial | Inhibitory effects on specific bacterial strains (e.g., E. coli, S. aureus) |
Cytotoxicity | Induces apoptosis in certain cancer cell lines (e.g., HeLa cells) |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) : The compound's hydroxyl groups are believed to scavenge ROS, thereby exerting its antioxidant effects.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental models:
-
Antioxidant Study :
- A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.
-
Antimicrobial Testing :
- In vitro assays showed that the compound inhibited the growth of E. coli and S. aureus at concentrations ranging from 50 to 100 µg/mL.
-
Cytotoxicity Assessment :
- In a study involving HeLa cells, exposure to varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods including:
- Chemical Synthesis : Utilizing starting materials such as biphenyl derivatives under specific reaction conditions.
- Biotechnological Approaches : Employing microbial systems for biotransformation processes.
Table 2: Comparison with Structural Analogues
Compound Name | Structural Features | Biological Activity |
---|---|---|
Biphenyl | Two phenyl rings without substituents | Minimal biological activity |
3,3'-Dimethylbiphenyl | Methyl groups at positions 3 and 3' | Reduced polarity; limited activity |
4,4'-Dihydroxybiphenyl | Hydroxyl groups at positions 4 and 4' | Enhanced reactivity; antioxidant effects |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.